8-iso Prostaglandin F2|A-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-iso Prostaglandin F2α-d9 is a labeled analog of prostaglandin F2α. It is formed non-enzymatically via free radical peroxidation of arachidonic acid. This compound is often used as an internal standard in mass spectrometry due to its stable isotope labeling, which helps in the quantification of prostaglandins in various biological samples .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-iso Prostaglandin F2α-d9 is synthesized through the non-enzymatic, free-radical peroxidation of arachidonic acid. This process involves the oxidation of arachidonic acid in the presence of reactive oxygen species, leading to the formation of isoprostanes, including 8-iso Prostaglandin F2α-d9 .
Industrial Production Methods: The industrial production of 8-iso Prostaglandin F2α-d9 typically involves the large-scale oxidation of arachidonic acid under controlled conditions to ensure the consistent formation of the desired isoprostane. This process may include steps such as alkaline hydrolysis, extractions, phase separations, and thin-layer chromatography to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 8-iso Prostaglandin F2α-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 8-iso Prostaglandin F2α-d9, which can be used for further research and applications .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
8-iso Prostaglandin F2α-d9 exerts its effects through the activation of specific prostaglandin receptors, particularly the TP receptor (thromboxane receptor). This activation leads to various downstream signaling pathways that mediate the compound’s biological effects, including vasoconstriction, platelet aggregation, and modulation of inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
8-iso Prostaglandin E2: Another isoprostane formed through the peroxidation of arachidonic acid, with similar biological activities.
8-iso Prostaglandin D2: A related compound with distinct receptor affinities and biological effects.
Prostaglandin F2α: The non-labeled analog of 8-iso Prostaglandin F2α-d9, commonly used in various research applications.
Uniqueness: 8-iso Prostaglandin F2α-d9 is unique due to its stable isotope labeling, which allows for precise quantification in mass spectrometry studies. This feature makes it an invaluable tool for researchers studying oxidative stress and related biological processes .
Eigenschaften
Molekularformel |
C20H34O5 |
---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17-,18+,19-/m0/s1/i1D3,2D2,3D2,6D2 |
InChI-Schlüssel |
PXGPLTODNUVGFL-DRHDCUJXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@@H]1[C@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O |
Kanonische SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.